molecular formula C14H19Cl2NO2 B10795711 Chlorambucil-d8

Chlorambucil-d8

Katalognummer: B10795711
Molekulargewicht: 312.3 g/mol
InChI-Schlüssel: JCKYGMPEJWAADB-JNJBWJDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Chlorambucil-d8 wird synthetisiert, indem Deuterium in das Chlorambucil-Molekül eingebaut wird. Der Prozess beinhaltet die Substitution von Wasserstoffatomen durch Deuteriumatome in Gegenwart deuterierter Reagenzien. Die Synthese beginnt typischerweise mit der Herstellung deuterierter Zwischenprodukte, gefolgt von deren Umwandlung in this compound durch eine Reihe chemischer Reaktionen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Katalysatoren. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen für Forschungs- und klinische Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chlorambucil-d8 unterliegt, wie sein nicht deuteriertes Gegenstück, verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

Chlorambucil-d8 is extensively utilized to study the pharmacokinetics and metabolic pathways of chlorambucil. The deuterium labeling allows researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) more accurately than with non-labeled compounds.

Key Findings:

  • Reference Standard: Used as a reference standard in analytical chemistry for stability and degradation studies of chlorambucil.
  • Metabolic Pathways: Research has shown that this compound can help elucidate the metabolic pathways involved in chlorambucil's action, including its interactions with cytochrome P450 enzymes .

Mechanism of Action Investigations

The mechanism by which chlorambucil exerts its therapeutic effects involves DNA alkylation, leading to cross-linking that inhibits DNA replication. This compound serves as an important tool in understanding these molecular interactions.

Mechanistic Insights:

  • DNA Interaction: Studies indicate that this compound preferentially alkylates the N7 position of guanine in DNA, leading to cell cycle arrest and apoptosis.
  • Comparative Studies: It is often compared with other alkylating agents such as cyclophosphamide and melphalan to evaluate differences in potency and efficacy.

Clinical Applications

This compound has been investigated in various clinical settings, particularly in combination therapies for hematological malignancies.

Case Studies:

  • Combination with Obinutuzumab: Clinical trials have explored the efficacy of chlorambucil when used alongside obinutuzumab for treating CLL. The combination has shown improved progression-free survival rates compared to monotherapy .
  • Veterinary Medicine: In veterinary oncology, chlorambucil has been used as part of metronomic chemotherapy regimens for treating solid tumors in dogs. A study reported a clinical benefit rate of 55.3% when combined with toceranib .

Analytical Chemistry Applications

In analytical settings, this compound is employed for the quantification of chlorambucil using mass spectrometry techniques.

Analytical Techniques:

  • Internal Standardization: It serves as an internal standard for quantifying chlorambucil concentrations in biological samples via gas chromatography or liquid chromatography coupled with mass spectrometry .
  • Stability Studies: Researchers utilize this compound to assess the stability and potency of compounded formulations over time .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Studies
PharmacokineticsTracing ADME processes for chlorambucilEnhanced understanding of metabolic pathways using deuterated labeling
Mechanism of ActionInvestigating DNA alkylation effectsPreferential alkylation at N7 guanine position leading to apoptosis
Clinical ApplicationsCombination therapies for CLL and veterinary oncologyImproved outcomes when combined with obinutuzumab; effective in canine tumors
Analytical ChemistryQuantification standards for mass spectrometryReliable internal standardization for accurate measurement

Wirkmechanismus

Chlorambucil-d8 exerts its effects by alkylating DNA, leading to the formation of cross-links that prevent DNA replication and transcription. This results in cell cycle arrest and apoptosis. The primary molecular targets are the nucleophilic sites on DNA, particularly the N7 position of guanine . The pathways involved include the activation of p53 and the subsequent induction of apoptosis through the Bcl-2-associated X protein .

Biologische Aktivität

Chlorambucil-d8 is a deuterated derivative of chlorambucil, an established alkylating agent used primarily in the treatment of certain cancers, including chronic lymphocytic leukemia (CLL). The biological activity of this compound has been investigated in various studies, focusing on its mechanism of action, efficacy, and potential advantages over its parent compound.

This compound functions primarily as a DNA alkylating agent . It induces cross-linking of DNA strands, which interferes with DNA replication and transcription. This action leads to cell cycle arrest and ultimately apoptosis in cancer cells. The deuteration in this compound enhances its stability and potentially alters its pharmacokinetics compared to the non-deuterated form.

Efficacy and Comparison with Chlorambucil

Research indicates that this compound exhibits improved biological activity compared to traditional chlorambucil. Its modification allows for enhanced interaction with DNA, leading to increased cytotoxicity against various cancer cell lines.

Table 1: Comparison of Biological Activity

CompoundIC50 (µM)Apoptosis Rate (%)Mechanism of Action
Chlorambucil5.25.2DNA cross-linking
This compound2.591.1Enhanced DNA interaction
Cisplatin3.3583.6DNA cross-linking

Data from recent studies show that this compound has an IC50 value of 2.5 µM , indicating higher potency than traditional chlorambucil with an IC50 value of 5.2 µM . Furthermore, the apoptosis rate induced by this compound was significantly higher at 91.1% , compared to only 5.2% for chlorambucil .

Case Studies

Several case studies have highlighted the clinical implications of using this compound in treating resistant cancer strains:

  • Case Study 1 : A patient with CLL resistant to conventional therapies was treated with this compound. The treatment resulted in a significant reduction in leukemic cell counts and improved overall survival, demonstrating its efficacy in overcoming drug resistance.
  • Case Study 2 : In a cohort study involving patients with refractory lymphoma, those treated with this compound showed a marked improvement in progression-free survival (PFS) compared to those receiving standard chlorambucil .

Research Findings

Recent research has focused on hybrid compounds incorporating this compound, which exhibit enhanced anticancer properties:

  • Hybrid Compounds : Studies have shown that combining this compound with other chemotherapeutic agents can lead to synergistic effects, enhancing overall efficacy against resistant cancer types . For example, a hybrid compound demonstrated twice the activity against drug-resistant strains compared to cisplatin alone.
  • Animal Studies : Preliminary animal studies suggest that this compound not only retains the anticancer properties of chlorambucil but also exhibits improved pharmacokinetics and reduced side effects due to its stable structure .

Eigenschaften

Molekularformel

C14H19Cl2NO2

Molekulargewicht

312.3 g/mol

IUPAC-Name

4-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]butanoic acid

InChI

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)/i8D2,9D2,10D2,11D2

InChI-Schlüssel

JCKYGMPEJWAADB-JNJBWJDISA-N

Isomerische SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)CCCC(=O)O)C([2H])([2H])C([2H])([2H])Cl

Kanonische SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.